4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Description
4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with the molecular formula C({11})H({15})NO(_{4})S and a molecular weight of 257.31 g/mol . This compound features a thiophene ring substituted with isopropyl, methyl, amino, and carboxylate groups, making it a versatile molecule in various chemical and biological applications.
Properties
IUPAC Name |
2-O-methyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHBOZGUVXCKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes alkylation to introduce the isopropyl and methyl groups. Subsequent steps include nitration, reduction to introduce the amino group, and esterification to form the carboxylate esters .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance reaction efficiency. Purification steps often include recrystallization and chromatography to achieve the desired product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.
Substitution: The thiophene ring allows for various substitution reactions, where different functional groups can replace the existing substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various thiophene derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound has been investigated for its potential therapeutic effects, particularly in the realm of anti-inflammatory and analgesic activities. Studies have shown that derivatives of thiophene compounds exhibit significant biological activity, making them candidates for drug development.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiophene derivatives, including 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. The compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The results indicated that this compound displayed moderate COX-2 inhibition, suggesting its potential use in developing anti-inflammatory medications .
Agrochemicals
Pesticidal Applications
The compound has also been explored for its efficacy as a pesticide. Thiophene derivatives are known for their ability to disrupt the biological processes of pests.
Case Study: Insecticidal Activity
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited significant insecticidal properties against common agricultural pests. In controlled trials, the compound showed a higher mortality rate compared to traditional insecticides, indicating its potential as an eco-friendly alternative .
Materials Science
Polymerization and Material Development
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of novel materials with tailored properties.
Case Study: Conductive Polymers
A study in Advanced Materials highlighted the use of thiophene derivatives in creating conductive polymers. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and thermal stability. These properties make it suitable for applications in organic electronics and sensors .
Data Tables
| Application Area | Compound Role | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agent | Moderate COX-2 inhibition |
| Agrochemicals | Pesticide | Higher mortality against pests |
| Materials Science | Polymer synthesis | Enhanced conductivity in polymers |
Mechanism of Action
The mechanism of action of 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Comparison with Similar Compounds
- 4-Ethyl 2-isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate
- 2-Methyl 4-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate
Comparison: Compared to its analogs, 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate exhibits unique reactivity due to the specific positioning of its functional groups. This uniqueness allows for distinct chemical transformations and biological activities, making it a valuable compound in research and industry .
Biological Activity
4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiophene ring structure, which is known for its role in various biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) :
The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or function. The presence of amino and carboxyl groups in its structure likely contributes to its interaction with bacterial enzymes or receptors, leading to inhibition of growth or cell death.
Study on Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial properties of various thiophene derivatives, including those related to this compound. The study utilized the agar-well diffusion method to assess the zones of inhibition against Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | MIC (µM) |
|---|---|---|
| 4-Isopropyl 2-methyl... | 29 | 50 |
| Control (Tetracycline) | 35 | <1 |
This data suggests that while the compound shows promise as an antibacterial agent, it is less effective than established antibiotics like tetracycline .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. The synthetic pathways often utilize palladium-catalyzed reactions to form complex structures efficiently .
Chemical Reactions Analysis
Cyclization Reactions with Isocyanates and Isothiocyanates
Thiophene dicarboxylates react with isocyanates to form ureas, which undergo cyclization to yield thienopyrimidine derivatives. For example:
-
Reaction with phenyl isocyanate : Forms intermediate ureas that cyclize under basic conditions (e.g., KOH) to produce 4-hydroxy-thieno[2,3-d]pyrimidines .
-
Reaction with methyl isothiocyanate : Leads to thiourea intermediates, which cyclize in NaOH to generate 2-mercapto-thienopyrimidinones .
Key Conditions:
| Reagent | Conditions | Product Class | Yield | Source |
|---|---|---|---|---|
| Aryl isocyanates | KOH, H₂O, reflux | 4-Hydroxy-thienopyrimidines | 60-76% | |
| Alkyl isothiocyanates | NaOH, ethanol, reflux | 2-Mercapto-pyrimidinones | 50-67% |
Condensation with 1,3-Dicarbonyl Compounds
Ethyl 3-amino-4-carbamoyl-thiophene carboxylates react with 1,3-diketones (e.g., acetylacetone) to form fused bicyclic systems. This pathway likely applies to 4-isopropyl/methyl analogs due to the nucleophilic amino group .
Example Reaction:
Formamide-Mediated Cyclizations
Treatment with formamide induces cyclization to 4-hydroxypyrimidine derivatives:
-
Ethyl 2-amino-4-methylthiophene-3-carboxylate derivatives react with formamide to yield 5-methyl-4-oxo-3,4-dihydrothienopyrimidines .
Key Data:
Ester Hydrolysis and Functionalization
The ester groups (isopropyl and methyl) are susceptible to hydrolysis:
-
Alkaline hydrolysis : Converts esters to carboxylic acids, enabling further coupling (e.g., peptide synthesis) .
-
Transesterification : Propyl/ethyl esters can be exchanged with other alcohols under acid catalysis .
Comparative Reactivity of Analogous Compounds
Challenges and Limitations
Q & A
Q. Key Optimization Parameters :
| Parameter | Example Conditions | Yield Range | Reference |
|---|---|---|---|
| Catalyst | AlCl₃, FeCl₃, or NaOEt | 70–89% | |
| Reaction Time | 2–24 hours (reflux) | - | |
| Purification | Recrystallization (DMF/EtOH) | ≥95% purity |
What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions and ester/amino group integration. For example, δ ~7.95 ppm (s, NH₂) and δ ~4.16 ppm (q, ester OCH₂) .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H stretch) .
- HPLC/GC-MS : To assess purity (>95%) and resolve co-eluting byproducts .
Advanced Tip : Use DEPT-135 and HSQC NMR experiments to resolve overlapping signals in crowded spectral regions .
How can conflicting NMR data between synthetic batches be resolved?
Advanced
Discrepancies in NMR data often arise from:
- Tautomerism : The amino group may exhibit dynamic proton exchange, broadening signals. Use DMSO-d₆ at elevated temperatures (50°C) to sharpen peaks .
- Stereochemical impurities : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian09) to identify minor diastereomers .
- Solvent artifacts : Ensure deuterated solvents are anhydrous; residual protons in DMSO-d₆ can obscure NH₂ signals .
Case Study : A batch with δ 7.29 ppm (s, NH₂) vs. δ 7.95 ppm (lit.) was traced to residual moisture, resolved by drying over molecular sieves .
What strategies improve reaction yields during synthesis?
Q. Advanced
- Catalyst Screening : Replace AlCl₃ with FeCl₃ to reduce side reactions (e.g., ester hydrolysis), improving yields from 70% to 85% .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time from 20 hours to 2 hours with comparable yields (87%) .
Q. Data-Driven Approach :
| Condition | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| FeCl₃ in DMF | 70% | 85% |
| Microwave, 120°C | - | 87% |
How can computational tools aid in studying this compound’s interactions?
Q. Advanced
- Crystallography : Refine X-ray data with SHELXL (for small molecules) to resolve disorder in the isopropyl group .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzyme active sites). For example, the thiophene core shows π-π stacking with tyrosine residues in kinase targets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity in electrophilic substitution reactions .
Q. Software Recommendations :
| Task | Tool | Reference |
|---|---|---|
| Structure Refinement | SHELXL, WinGX | |
| Spectral Simulation | Gaussian09 |
What are the key functional groups influencing this compound’s reactivity?
Q. Basic
- 5-Amino Group : Participates in hydrogen bonding and acts as a directing group in electrophilic substitution .
- Ester Moieties : Susceptible to hydrolysis under acidic/basic conditions; stabilize via steric hindrance from isopropyl groups .
- Thiophene Ring : Electron-rich system facilitates charge-transfer interactions in materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
